![molecular formula C17H17N3O4 B608383 [4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea CAS No. 919767-02-5](/img/structure/B608383.png)
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea
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Overview
Description
KRN383 also inhibited the proliferation of the ITD-positive cell lines with IC(50) values of < or =2.9 nM. A single oral administration of 80 mg/kg of KRN383 eradicated ITD-positive xenograft tumors in nude mice and prolonged the survival of SCID mice carrying ITD-positive AML cells. The effectiveness of a single oral dose of KRN383 suggests that it has the potential to be used in a wide variety of clinical regimens, including multicycle and combination therapies.
Scientific Research Applications
Antiproliferative and Anticancer Potential
Research indicates significant antiproliferative activity of similar compounds against various cancer cell lines. For example, urea derivatives with hydroxy group or one halogen atom showed moderate effects against multiple cell lines, with stronger activity against breast carcinoma MCF-7 cell line. Bis-ureas with hydroxy and fluoro substituents exhibited extreme selectivity against MCF-7 cells. These findings suggest potential applications in the development of breast carcinoma drugs (Perković et al., 2016). Similarly, quinoline derivatives have been synthesized and evaluated for antiproliferative activities against cancer cell lines like HeLa (cervix cancer cell line) and MDA-MB-435 (melanoma), highlighting their potential as anticancer agents (Ahsan et al., 2016).
Antibacterial and Antimicrobial Applications
Several quinoline derivatives exhibit notable antibacterial and antimicrobial properties. Compounds synthesized from 4-hydroxy-7-methoxyquinolin-2(1H)-one demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Hamama et al., 2015). Moreover, [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives also showed good antibacterial and antifungal activities against pathogenic strains, suggesting a role in antimicrobial treatments (Thomas et al., 2010).
Neuropharmacological Applications
Compounds similar to [4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea have been explored for their neuropharmacological effects. For instance, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a putative trace amine receptor ligand, demonstrated antidepressant-like effects in animal models, indicating potential applications in treating depression (Dhir & Kulkarni, 2011).
Chemotherapeutic Synthesis
The synthesis of novel quinoline and oxadiazole derivatives suggests their application in chemotherapy. For instance, certain synthesized quinoline derivatives demonstrated antiproliferative activity, indicating their potential in cancer treatment (Ahsan et al., 2016).
properties
CAS RN |
919767-02-5 |
---|---|
Product Name |
[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea |
Molecular Formula |
C17H17N3O4 |
Molecular Weight |
327.33 |
IUPAC Name |
[4-(7-hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea |
InChI |
InChI=1S/C17H17N3O4/c1-23-16-8-12-13(9-14(16)21)19-7-6-15(12)24-11-4-2-10(3-5-11)20-17(18)22/h2-4,6-9,11,21H,5H2,1H3,(H3,18,20,22) |
InChI Key |
FDEJMZJEHJWMRY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1O)OC3CC=C(C=C3)NC(=O)N |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
KRN383, KRN 383, KRN-383 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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